(3-(2-Methylallyl)phenyl)boronic acid
Description
(3-(2-Methylallyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 2-methylallyl group at the meta position. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metals like palladium . The 2-methylallyl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological activity. Applications span medicinal chemistry (e.g., enzyme inhibition) and materials science, leveraging the boronic acid group's affinity for diols and hydroxyl groups .
Properties
IUPAC Name |
[3-(2-methylprop-2-enyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7,12-13H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQSWBKMUWWHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Methylallyl)phenyl)boronic acid typically involves the reaction of 3-bromo-2-methylprop-2-enylbenzene with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-(2-Methylallyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: In organic synthesis, (3-(2-Methylallyl)phenyl)boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology and Medicine: Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the modification of material properties to suit specific applications .
Mechanism of Action
The mechanism of action of (3-(2-Methylallyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo nucleophilic attack to form a tetrahedral boronate complex. This property is exploited in various applications, including sensing and catalysis .
Comparison with Similar Compounds
Enzyme Inhibition
- AmpC β-Lactamase Inhibition : The 2-methylallyl group’s steric bulk may hinder binding compared to smaller substituents like nitro or carboxy groups. For example, 3-nitrophenyl boronic acid exhibits stronger inhibition (Ki: 0.2 µM) due to its electron-withdrawing nitro group stabilizing transition-state interactions .
- HDAC Inhibition: Boronic acids with extended aromatic systems, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, show potent inhibition (IC50: 1 µM) by mimicking histone substrates . The methylallyl group’s hydrophobicity could similarly enhance membrane permeability.
Cross-Coupling Reactivity
- Steric Effects : The 2-methylallyl group may reduce reaction efficiency in Suzuki-Miyaura couplings due to steric hindrance, as observed in analogous reactions with bulky boronic acids .
Physicochemical Properties
- Solubility : Polar substituents (e.g., carboxy, formyl) enhance aqueous solubility, whereas hydrophobic groups (e.g., methylallyl, benzyl) favor organic phases .
- Stability : Methylallyl-substituted boronic acids may undergo isomerization or deboronation under harsh reaction conditions, requiring mild protocols for synthesis .
Diagnostic Accuracy
Phenyl boronic acids outperform aminophenylboronic acid (APBA) in differentiating KPC-producing pathogens, with diagnostic accuracy exceeding 90% . The methylallyl group’s impact on diagnostic utility remains unexplored but warrants investigation.
Antifungal Activity
Boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal appressorium formation at 1 µM, comparable to trichostatin A . Structural optimization of this compound could yield similar efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
